molecular formula C15H17FN2O5S2 B2690767 Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate CAS No. 1351661-20-5

Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate

Cat. No.: B2690767
CAS No.: 1351661-20-5
M. Wt: 388.43
InChI Key: LCELJSIRBKXVDY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a sulfonamido linker, a 4-fluorophenoxy ethyl substituent, and an ethyl acetate ester group. Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

ethyl 2-[2-[2-(4-fluorophenoxy)ethylsulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O5S2/c1-2-22-14(19)9-12-10-24-15(17-12)18-25(20,21)8-7-23-13-5-3-11(16)4-6-13/h3-6,10H,2,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCELJSIRBKXVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached via a nucleophilic aromatic substitution reaction, where the thiazole-sulfonamide intermediate reacts with 4-fluorophenol.

    Esterification: The final step involves esterification to form the ethyl acetate moiety, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic fluorine in the fluorophenoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms involving sulfonamides and thiazoles.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The thiazole ring may interact with nucleic acids or proteins, affecting their function. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the thiazole ring, sulfonamide linker, or aromatic groups. Below are notable examples:

Ethyl 2-(2-(phenylsulfonamido)thiazol-4-yl)acetate (CAS: 62557-35-1) Structure: Phenylsulfonamido group instead of 4-fluorophenoxy ethylsulfonamido. Molecular weight: 324.37 g/mol .

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate (CAS: 325730-44-7) Structure: Morpholinosulfonyl benzamido substituent. Properties: The morpholine ring enhances solubility due to its polarity, contrasting with the lipophilic 4-fluorophenoxy group .

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate (CAS: 101346-41-2)

  • Structure : Methoxyphenyl group without sulfonamide.
  • Properties : Simpler structure; molecular weight: 277.34 g/mol. The methoxy group offers moderate electron-donating effects compared to sulfonamides .

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS: 431892-85-2) Structure: Thioureido-thiophene substituent.

Spectroscopic Properties

Spectroscopic data (IR, NMR) highlight electronic and structural differences:

IR Spectroscopy :

  • Target Compound : Expected C=O (ester) ~1700 cm⁻¹, S=O (sulfonamide) ~1150–1250 cm⁻¹, and N-H (sulfonamido) ~3300 cm⁻¹.
  • Ethyl 2-(2-(phenylsulfonamido)thiazol-4-yl)acetate : C=S (thiazole) ~1243–1258 cm⁻¹; absence of C=O in triazole tautomers .

NMR Spectroscopy :

  • Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate ():
  • ¹H NMR : δ 1.30 (t, 3H, CH₂CH₃), 4.20 (q, 2H, CH₂CH₃), 7.50–8.10 (m, aromatic protons).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 61.5 (CH₂CH₃), 168.5 (C=O ester) .
    • Fluorine-Containing Analogues : Fluorine atoms induce deshielding in adjacent protons, e.g., 4-fluorophenyl groups show distinct ¹⁹F NMR shifts (~-110 ppm) .

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Features
Target Compound 4-Fluorophenoxy ethylsulfonamido C₁₅H₁₆FN₂O₅S₂ 395.42 IR: ν(S=O) ~1250 cm⁻¹; ¹H NMR: δ 4.20 (q)
Ethyl 2-(2-(phenylsulfonamido)thiazol-4-yl)acetate Phenylsulfonamido C₁₃H₁₄N₂O₄S₂ 324.37 IR: ν(C=S) ~1258 cm⁻¹
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl C₁₄H₁₅NO₃S 277.34 ¹H NMR: δ 3.85 (s, OCH₃)
Ethyl 2-(2-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate Morpholinosulfonyl benzamido C₁₉H₂₁N₃O₆S₂ 467.52 Enhanced solubility due to morpholine

Biological Activity

Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate is a complex organic compound notable for its diverse biological activities. Characterized by a thiazole ring, a sulfonamide group, and a fluorophenoxy moiety, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN2O5S2C_{15}H_{17}FN_{2}O_{5}S_{2}, with a molecular weight of 388.4 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antibacterial and anticancer effects. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates or by binding to active sites, while the thiazole ring may interact with nucleic acids or proteins, affecting their function. The fluorophenoxy group enhances these interactions through hydrophobic effects and hydrogen bonding .

Biological Activities

Research has demonstrated that compounds with similar structures exhibit a broad spectrum of biological activities:

  • Antibacterial Activity: this compound may exhibit antibacterial properties by inhibiting bacterial growth through enzyme inhibition, similar to other sulfonamide derivatives .
  • Anticancer Potential: Thiazole derivatives have been explored for their anticancer effects. The compound's ability to modulate cell signaling pathways could lead to apoptosis in cancer cells .
  • Anti-inflammatory Effects: Compounds containing thiazole rings have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies: A study on thiazolidine derivatives reported significant antibacterial activity against various strains of bacteria, suggesting that similar thiazole-containing compounds could have comparable effects .
  • Anticancer Research: Research has indicated that thiazole derivatives can induce apoptosis in cancer cell lines through modulation of the PI3K/Akt signaling pathway, highlighting the potential for this compound in cancer therapy .
  • Inflammation Models: In vivo studies demonstrated that thiazole derivatives reduced inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructureBiological ActivityNotes
Ethyl 2-(2-(2-(4-chlorophenoxy)ethylsulfonamido)thiazol-4-yl)acetateSimilar structure with chlorineAntibacterialChlorine may affect binding affinity differently than fluorine
Ethyl 2-(2-(2-(4-bromophenoxy)ethylsulfonamido)thiazol-4-yl)acetateSimilar structure with bromineAnticancerBromine's larger size may alter interaction dynamics
Ethyl 2-(2-(2-(4-methylphenoxy)ethylsulfonamido)thiazol-4-yl)acetateSimilar structure with methylAnti-inflammatoryMethyl may enhance solubility but reduce potency

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate?

Answer:
The compound is synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Reacting a thiol-containing intermediate (e.g., ethyl 2-(2-tert-butyl-4-mercaptophenoxy)acetate) with a chloromethyl thiazole derivative in the presence of a base like Cs₂CO₃ in dry CH₃CN under argon .
  • Sulfonamide coupling : Introducing the sulfonamido group via reaction with 4-fluorophenoxyethylsulfonyl chloride under controlled pH (e.g., using triethylamine in DCM) .
  • Esterification : Final ethyl ester formation via acid-catalyzed esterification of the corresponding carboxylic acid intermediate .
    Key considerations : Optimize reaction time (4–6 hours) and temperature (0°C to ambient) to avoid side reactions. Monitor intermediates using TLC or LC-MS .

Basic: How can researchers screen the biological activity of this compound in early-stage studies?

Answer:
Initial screening should focus on:

  • Enzyme assays : Test modulation of targets like glucokinase (GK) or peroxisome proliferator-activated receptors (PPARs) using fluorescence-based assays. For example, GK activation can be measured via glucose-6-phosphate dehydrogenase-coupled NADPH production .
  • Cytotoxicity evaluation : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM. Compare results to structurally similar ureido-thiazole derivatives, which showed IC₅₀ values ranging from 2.5–15 μM .
  • Solubility optimization : Use DMSO stock solutions (≤1% v/v) with PBS or cell culture media to avoid precipitation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Mass spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., expected [M+H]⁺ ~450–550 m/z, depending on substituents) .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR peaks for key groups:
    • Thiazole ring protons (δ 7.2–8.1 ppm).
    • Ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
    • Sulfonamido NH (δ 10.5–11.0 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent orientation (e.g., monoclinic P2₁/c space group with unit cell parameters a = 9.389 Å, b = 8.243 Å) .

Advanced: How can non-isolable intermediates be stabilized during synthesis?

Answer:

  • In situ generation : Use intermediates like acetohydrazide derivatives without isolation by maintaining reaction continuity (e.g., sequential addition of hydrazine hydrate and aldehydes) .
  • Low-temperature stabilization : Conduct reactions at –15°C to slow degradation, as demonstrated in chiral resolution steps using (S)-(-)-1-phenylethylamine .
  • Protecting groups : Introduce tert-butyl or trityl groups to shield reactive sites (e.g., trityl-protected aminothiazole intermediates with stability up to 48 hours at 4°C) .

Advanced: What strategies are effective for chiral resolution of sulfonamido-thiazole derivatives?

Answer:

  • Diastereomeric salt formation : React racemic mixtures with chiral amines (e.g., (S)-(-)-1-phenylethylamine) in ethyl acetate at –15°C. Preferential crystallization of one diastereomer achieves >90% enantiomeric excess (ee) .
  • Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) mobile phase. Retention times differ by 2–3 minutes for enantiomers .
  • Circular dichroism (CD) : Verify ee by measuring Cotton effects at 220–250 nm .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modifications to the 4-fluorophenoxy, sulfonamido, or ethyl ester groups. For example, replace fluorine with chlorine or methoxy to assess electronic effects .
  • Biological testing : Compare IC₅₀ values across analogs. Ureido-thiazole derivatives with 3-CF₃ substitutions showed 3-fold higher cytotoxicity than unsubstituted variants .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like PPARγ or GK. Correlate with experimental data .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility up to 10 mM .
  • Prodrug design : Replace the ethyl ester with a more hydrophilic group (e.g., sodium carboxylate) .
  • Salt formation : Prepare hydrochloride or mesylate salts, which improved solubility by 5–10× in similar thiazole derivatives .

Advanced: How to resolve stability issues during long-term storage?

Answer:

  • Inert conditions : Store under argon at –20°C in amber vials to prevent oxidation/hydrolysis. Stability >6 months was achieved for analogs like ethyl 2-(2-aminothiazol-4-yl)glyoxylate .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to reduce degradation .
  • Stability-indicating assays : Monitor purity via HPLC-DAD at 254 nm; degradation products typically elute earlier (e.g., hydrolyzed carboxylic acid at Rt = 3.2 min vs. parent compound at Rt = 5.8 min) .

Advanced: What alternative synthetic routes exist for scale-up?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C for sulfonamide coupling) .
  • Flow chemistry : Continuous flow systems improve yield (≥85%) for thiazole ring formation by maintaining precise temperature control .
  • Enzymatic catalysis : Use lipases (e.g., Candida antarctica) for esterification under mild conditions (pH 7.0, 37°C), avoiding harsh acids .

Advanced: How to reconcile contradictory yield data in published syntheses?

Answer:

  • Parameter optimization : Yields vary due to reaction scale (e.g., 0.33 mmol vs. 10 mmol) and solvent purity. For example, anhydrous CH₃CN gave 87% yield vs. 72% with technical-grade solvent .
  • Catalyst screening : Replace Cs₂CO₃ with K₂CO₃ in polar aprotic solvents (e.g., DMF) to improve nucleophilic substitution efficiency from 70% to 88% .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation adducts) and adjust stoichiometry (1:1.05 molar ratio of thiol to chloride) .

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